molecular formula C7H7NO B122185 2-Acetylpyridine CAS No. 1122-62-9

2-Acetylpyridine

Cat. No. B122185
CAS RN: 1122-62-9
M. Wt: 121.14 g/mol
InChI Key: AJKVQEKCUACUMD-UHFFFAOYSA-N
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Patent
US04355097

Procedure details

To a solution of 22.5 g (187 mmoles) 2-acetylpyridine dissolved in 350 ml of purified chloroform was added 25 g (93 mmoles) of TeCl4. The reaction solution was refluxed for 10 hours under an argon atmosphere, a red-brown solid forming. The reaction solution was filtered and the solid washed with chloroform and air dried to give 32 g of red-brown solid (m.p.: gums 85° C., murky red melt by 110° C.). This product is insoluble in CHCl3, CH2Cl2, acetone and benzene, but soluble in dimethylformamide. Elemental analysis confirmed the presence of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[CH3:4][C:5]([CH3:7])=[O:6].[CH:8]1C=C[CH:11]=[CH:10][CH:9]=1.C[N:15](C)C=O>C(Cl)(Cl)Cl>[C:5]([C:7]1[CH:11]=[CH:10][CH:9]=[CH:8][N:15]=1)(=[O:6])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.